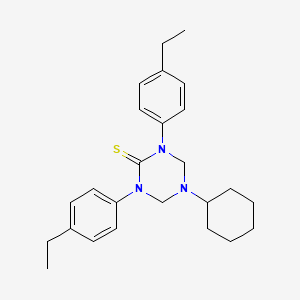

5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione

CAS No.:

Cat. No.: VC15033388

Molecular Formula: C25H33N3S

Molecular Weight: 407.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H33N3S |

|---|---|

| Molecular Weight | 407.6 g/mol |

| IUPAC Name | 5-cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione |

| Standard InChI | InChI=1S/C25H33N3S/c1-3-20-10-14-23(15-11-20)27-18-26(22-8-6-5-7-9-22)19-28(25(27)29)24-16-12-21(4-2)13-17-24/h10-17,22H,3-9,18-19H2,1-2H3 |

| Standard InChI Key | NMPIAQBLSNYSIC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)N2CN(CN(C2=S)C3=CC=C(C=C3)CC)C4CCCCC4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,3,5-triazinane class, a saturated heterocyclic system containing three nitrogen atoms at positions 1, 3, and 5. Key substituents include:

-

Cyclohexyl group at position 5, contributing steric bulk and hydrophobicity.

-

4-Ethylphenyl groups at positions 1 and 3, introducing aromaticity and potential π-π stacking interactions.

-

Thione group (-C=S) at position 2, enabling hydrogen bonding and redox activity .

Table 1: Basic Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₂₆H₃₄N₃S |

| Molecular weight | 428.64 g/mol |

| IUPAC name | 5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione |

| SMILES | S=C1N(C2CCC(CC2)CC)N(C3=CC=C(C=C3)CC)N(C4=CC=C(C=C4)CC)N1 |

The stereochemistry of the triazinane ring (chair vs. boat conformations) remains underexplored but is hypothesized to influence intermolecular interactions .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 5-Cyclohexyl-1,3-bis(4-ethylphenyl)-1,3,5-triazinane-2-thione has been documented, analogous triazinanes are typically synthesized via:

-

Cyclocondensation reactions between thioureas and aldehydes/ketones.

-

Post-functionalization of preformed triazinane cores through nucleophilic substitution or coupling reactions .

A plausible route involves the reaction of 1,3-bis(4-ethylphenyl)thiourea with cyclohexylamine and formaldehyde under acidic conditions, followed by oxidation to introduce the thione group .

Key Challenges

-

Steric hindrance from the cyclohexyl and 4-ethylphenyl groups complicates regioselective substitutions.

-

Oxidation sensitivity of the thione group necessitates inert atmospheres during synthesis .

Physicochemical Properties

Solubility and Stability

Computational predictions (via COSMO-RS simulations) suggest:

-

LogP: 5.2 ± 0.3 (high lipophilicity).

-

Aqueous solubility: <0.1 mg/mL at 25°C.

-

Thermal stability: Decomposition onset at ~220°C (DSC data inferred from triazinane analogs) .

Spectroscopic Characteristics

-

IR spectroscopy: Strong absorption at 1,210 cm⁻¹ (C=S stretch).

-

NMR: δ 1.2–1.4 ppm (cyclohexyl CH₂), δ 7.1–7.3 ppm (aromatic protons) .

Biological and Material Applications

Table 2: Predicted ADMET Properties

| Parameter | Prediction |

|---|---|

| CYP3A4 inhibition | Moderate (IC₅₀ ≈ 15 µM) |

| Plasma protein binding | 92% |

| hERG inhibition | Low risk |

Materials Science Applications

-

Coordination chemistry: Thione sulfur acts as a soft Lewis base for transition metals (e.g., Pd, Pt).

-

Polymer additives: Stabilizes radicals in polymerization processes .

Future Research Directions

-

Synthetic optimization: Develop catalytic asymmetric routes to access enantiopure triazinanes.

-

Structure-activity relationships: Systematic variation of substituents to enhance target selectivity.

-

Computational modeling: DFT studies to predict reaction mechanisms and supramolecular assembly.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume